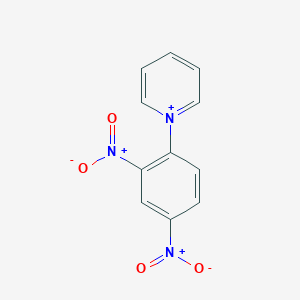
1-(2,4-Dinitrophenyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)pyridinium is a useful research compound. Its molecular formula is C11H8N3O4+ and its molecular weight is 246.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(2,4-Dinitrophenyl)pyridinium salts are widely utilized in organic synthesis due to their ability to act as electrophilic reagents. They facilitate various chemical transformations, including:
- Amination Reactions : The compound is employed in the synthesis of O-(2,4-dinitrophenyl)hydroxylamine, which is used in N-amination procedures involving substituted pyridines. This method leads to the formation of polysubstituted N-benzoyliminopyridinium ylides, showcasing its aminating efficiency .
- Functionalization of Pyridines : Recent studies have demonstrated the selective C3-H functionalization of pyridines using this compound as an activator. This method allows for thiolation and fluorination under mild conditions, making it applicable in late-stage functionalization of drug-like compounds .
Medicinal Chemistry
The compound has shown promise in the medicinal field, particularly in cancer research:
- Cytotoxicity Studies : Research involving pyridinium iodide-tagged Schiff bases has indicated that derivatives of this compound exhibit significant cytotoxic effects against human renal adenocarcinoma cell lines (ACHN). The IC50 values of these compounds were determined using MTT assays, highlighting their potential as anticancer agents .
- Bioconjugation Reactions : The compound has been identified as a reactive intermediate in bioconjugation reactions, particularly with 1,2,4-triazines. These reactions have implications for developing fluorescent products useful in live-cell imaging .
Material Science
In material science, this compound is used for:
- Electrodeposition : The compound plays a role in electrodeposition processes due to its ability to form stable complexes with metal ions. This property is exploited in creating conductive materials .
- Dye Preparations : It is also utilized in the preparation of dyes through its reactive nature with various substrates. This application is significant in the textile and coatings industries .
Table 1: Summary of Applications
Table 2: Cytotoxicity Data
| Compound | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| Pyridinium Iodide-Schiff Base | 25 | ACHN (Renal Cancer) | |
| Zincke Salt Derivative | 40 | ACHN (Renal Cancer) |
Case Study 1: Synthesis and Application in Cancer Research
A recent study synthesized novel pyridinium iodide-tagged Schiff bases and evaluated their cytotoxicity against renal cancer cell lines. The results indicated that certain complexes exhibited potent anticancer properties with low IC50 values. This highlights the therapeutic potential of derivatives based on this compound in cancer treatment.
Case Study 2: Selective Functionalization of Pyridine
Research demonstrated that using this compound allowed for selective C3-H functionalization of pyridine derivatives. This method provides a straightforward approach for synthesizing complex molecules relevant to pharmaceuticals.
Analyse Chemischer Reaktionen
Core Reactivity in the Zincke Reaction
The prototypical reaction involves nucleophilic substitution at the pyridinium ring, following the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closing) . Key pathways include:
Table 1: Reaction Outcomes with Different Amines
| Amine Type | Product Formed | Key Characteristics | Yield Range |
|---|---|---|---|
| Primary amines | N-substituted pyridinium | Stable aromatic salts | 59-88% |
| Secondary amines | Zincke aldehydes | α,β-unsaturated aldehyde intermediates | 46-72% |
Mechanistic studies reveal:
- Primary amine pathway :
- Secondary amine pathway :
Radical-Mediated Functionalization
2024 studies revealed novel C3 modifications via N-DNP intermediates :
Table 3: C3 Functionalization Yields
| Reagent | Product | Yield (%) | krel (×10⁻³ s⁻¹) |
|---|---|---|---|
| PhSH | C3-SPh | 78 | 4.2 |
| PhSeSePh | C3-SePh | 82 | 3.8 |
| NFSI | C3-F | 65 | 1.1 |
Mechanistic divergence:
- Thiolation/Selenylation : Radical addition-elimination (KIE = 1.02)
- Fluorination : Electrophilic substitution (KIE = 2.37)
Structural Modulations
X-ray crystallography of reaction intermediates revealed:
Eigenschaften
CAS-Nummer |
46877-56-9 |
|---|---|
Molekularformel |
C11H8N3O4+ |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)pyridin-1-ium |
InChI |
InChI=1S/C11H8N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h1-8H/q+1 |
InChI-Schlüssel |
MCNUBLFKORCVGA-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















